6-Chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride
Description
Properties
IUPAC Name |
6-chlorospiro[3H-chromene-2,4'-piperidine]-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2.ClH/c14-9-1-2-12-10(7-9)11(16)8-13(17-12)3-5-15-6-4-13;/h1-2,7,15H,3-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMRWZNLGYJXLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)C3=C(O2)C=CC(=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624876 | |
| Record name | 6-Chlorospiro[1-benzopyran-2,4'-piperidin]-4(3H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300552-38-9 | |
| Record name | 6-Chlorospiro[1-benzopyran-2,4'-piperidin]-4(3H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 4-Piperidone Hydrochloride Hydrate Intermediate
A crucial intermediate in the synthesis is 4-piperidone hydrochloride hydrate, which serves as the piperidinone moiety precursor.
- According to patent WO2022195497A1, the process involves:
- Reacting suitable starting materials under controlled conditions to form 4-piperidone.
- Hydrating and converting it into the hydrochloride salt to improve stability.
- The method employs acid catalysts such as hydrochloric acid and solvents like isopropanol or methanol.
- The reaction parameters, including temperature, pH, and reaction time, are optimized to maximize yield and purity.
- Work-up procedures include filtration and drying to obtain the crystalline hydrochloride hydrate form.
This intermediate is critical for subsequent spirocyclization steps.
Spirocyclization to Form 6-Chlorospiro[chroman-2,4'-piperidin]-4-one Core
- The spiro linkage is formed by cyclizing the chroman moiety onto the piperidinone ring.
- This typically involves:
- Condensation reactions between chroman derivatives and the piperidinone intermediate.
- Use of acid catalysts such as toluene-4-sulfonic acid to facilitate ring closure.
- Controlled addition of reagents to ensure regioselective formation of the spiro center.
- Reaction solvents may include aprotic solvents or mixtures that support solubility and reaction kinetics.
- Chlorination at the 6-position of the chroman ring is introduced either before or after spirocyclization using selective chlorinating agents under mild conditions to avoid over-chlorination or ring degradation.
Conversion to Hydrochloride Salt
- The final compound is converted into its hydrochloride salt form to enhance solubility and stability.
- This is achieved by treating the free base with hydrochloric acid in appropriate solvents.
- The salt formation is confirmed by crystallization and purity analysis.
Preparation Data and Stock Solution Formulation
A practical aspect of working with 6-Chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride is preparing stock solutions for research and biological assays.
The following table summarizes the preparation of stock solutions based on the compound's molecular weight and desired molarity, as provided by GlpBio:
| Amount of Compound (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 | 3.4702 | 0.694 | 0.347 |
| 5 | 17.3509 | 3.4702 | 1.7351 |
| 10 | 34.7017 | 6.9403 | 3.4702 |
- Preparation involves dissolving the compound in DMSO to create a master stock solution.
- For in vivo formulations, the DMSO stock is diluted sequentially with PEG300, Tween 80, and water or corn oil, ensuring clarity at each step.
- Physical aids such as vortexing, ultrasound, or mild heating may be used to facilitate dissolution.
- The order of solvent addition is critical to maintain solution clarity and compound stability.
Summary of Key Research Findings
- The patented process for 4-piperidone hydrochloride hydrate provides a robust and scalable route to a key intermediate, which is vital for subsequent spirocyclization.
- Acid catalysis and controlled reaction conditions are essential for efficient spirocyclization and selective chlorination.
- The hydrochloride salt form enhances the compound's physicochemical properties, making it suitable for biological applications.
- Stock solution preparation protocols emphasize solvent compatibility and stepwise dilution to maintain compound integrity and solubility.
Chemical Reactions Analysis
Types of Reactions
6-Chlorospiro[chroman-2,4’-piperidin]-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the chroman ring into a more oxidized form, potentially altering its biological activity.
Reduction: Reduction reactions can modify the piperidine ring, affecting the overall stability and reactivity of the compound.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
6-Chlorospiro[chroman-2,4’-piperidin]-4-one hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, owing to its unique structural properties
Mechanism of Action
The mechanism of action of 6-Chlorospiro[chroman-2,4’-piperidin]-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 6-chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride can be contextualized against analogues with modifications to the chroman core, halogen substituents, or piperidine moiety. Below is a detailed comparison:
Halogen-Substituted Analogues
Hydroxy- and Methyl-Substituted Analogues
Thiophene-Modified Analogues
Key Structure-Activity Relationships (SAR)
Halogen Effects : Chlorine at the 6-position optimizes electron-withdrawing effects, enhancing binding to target proteins (e.g., tubulin or kinases) compared to fluorine or bromine .
Polar Substituents : Hydroxyl groups improve solubility but reduce membrane permeability, leading to lower cytotoxicity despite higher selectivity .
Spirocyclic Rigidity: The spiro[chroman-piperidine] scaffold confers conformational restraint, improving target specificity over non-spiro analogues .
Side-Chain Modifications : Thiophene-containing derivatives (e.g., compound 40) show enhanced apoptotic activity, likely due to additional hydrogen bonding or π-π stacking interactions .
Biological Activity
6-Chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes current research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a spiro structure that combines a chroman ring with a piperidine moiety. The presence of the chlorine atom at the 6th position of the chroman ring is believed to enhance its lipophilicity and influence its interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
| Activity | Description |
|---|---|
| Anticancer | Inhibits proliferation of cancer cells by targeting specific enzymes involved in growth regulation. |
| Antimicrobial | Exhibits antibacterial and antifungal properties against various pathogens. |
| Anti-inflammatory | Modulates inflammatory responses by inhibiting pro-inflammatory cytokines. |
The primary mechanisms through which this compound exerts its effects include:
- Enzymatic Inhibition : The compound interacts with key enzymes involved in cell signaling pathways, leading to reduced cell growth and division.
- Biochemical Pathways : It disrupts pathways associated with cancer cell proliferation and inflammation, thereby potentially providing therapeutic benefits in oncology and inflammatory diseases.
Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of spiro[chromane-2,4'-piperidine] derivatives, including this compound. The results demonstrated significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 10 to 30 µM, indicating potent anticancer activity .
Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, this compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) between 15 to 25 µg/mL, suggesting effective antibacterial properties .
Anti-inflammatory Properties
Research conducted on the anti-inflammatory effects of this compound revealed its ability to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases .
Q & A
Q. How is the compound’s mechanism of action elucidated at the molecular level, particularly regarding apoptosis induction?
- Methodological Answer : Mechanistic studies involve Western blotting for apoptosis markers (e.g., cleaved caspase-3, PARP) and cell cycle analysis via propidium iodide staining. Compound 16, for example, increases sub-G1 populations (3-fold at 24 hours) and upregulates pro-apoptotic Bax/Bcl-2 ratios in MCF-7 cells .
Q. What computational methods support the design of novel derivatives with improved target affinity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding to acetyl-CoA carboxylase or tubulin, validated by in vitro enzyme inhibition assays. QSAR models optimize substituent electronegativity and steric parameters to enhance target engagement .
Q. How are synthetic byproducts or impurities characterized, and what strategies mitigate their formation?
Q. What protocols ensure reproducibility in scaling up synthesis from milligram to gram quantities?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
